tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate
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Overview
Description
tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate: is a synthetic organic compound with a molecular formula of C16H20ClNO4 It is characterized by the presence of a tert-butyl carbamate group, a chloro-substituted phenyl ring, and an oxolane (tetrahydrofuran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate typically involves the following steps:
Formation of the oxolane ring: The oxolane ring can be introduced through the reaction of a suitable precursor with an appropriate reagent under controlled conditions.
Chlorination: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Carbamate formation: The tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl isocyanate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxolane moiety, potentially converting it to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Oxidized derivatives of the oxolane ring.
Reduction: Alcohol derivatives of the oxolane moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology : It may be used in the study of enzyme interactions and as a probe in biochemical assays. Medicine Industry : The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the carbamate group allows it to form covalent bonds with active site residues, potentially inhibiting enzyme activity. The chloro and oxolane moieties may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate
- tert-butyl N-[5-chloro-2-(tetrahydrofuran-2-carbonyl)phenyl]carbamate
Uniqueness: The unique combination of the tert-butyl carbamate group, chloro-substituted phenyl ring, and oxolane moiety distinguishes tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate from other similar compounds. This structural uniqueness may result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1955561-51-9 |
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Molecular Formula |
C16H20ClNO4 |
Molecular Weight |
325.8 |
Purity |
95 |
Origin of Product |
United States |
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